Cas no 856886-61-8 (856886-61-8)

856886-61-8 structure
856886-61-8 structure
商品名:856886-61-8
CAS番号:856886-61-8
MF:C10H12BrNO
メガワット:242.11238193512
CID:5575813
PubChem ID:57844968

856886-61-8 化学的及び物理的性質

名前と識別子

    • N14271
    • 856886-61-8
    • AKOS018770124
    • 1-(5-BROMO-3-PYRIDINYL)-1-PENTANONE
    • SCHEMBL7533255
    • 1-Pentanone, 1-(5-bromo-3-pyridinyl)-
    • インチ: 1S/C10H12BrNO/c1-2-3-4-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3
    • InChIKey: LLQQTUKKIVZNAZ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(Br)=CN=C1)(=O)CCCC

計算された属性

  • せいみつぶんしりょう: 241.01023g/mol
  • どういたいしつりょう: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

856886-61-8 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744027-1g
1-(5-Bromopyridin-3-yl)pentan-1-one
856886-61-8 98%
1g
¥4645.00 2024-07-28

856886-61-8 関連文献

856886-61-8に関する追加情報

Research Brief on 856886-61-8: Recent Advances in Chemical Biology and Pharmaceutical Applications

The compound 856886-61-8 has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its molecular structure, biological activity, and implications for drug development. Recent studies have highlighted its role as a promising candidate for targeting specific disease pathways, making it a focal point for ongoing research.

856886-61-8, a small molecule with a defined chemical structure, has been investigated for its interaction with various biological targets. Recent publications indicate that this compound exhibits high selectivity and potency in modulating key enzymes or receptors involved in inflammatory and oncogenic processes. For instance, a 2023 study demonstrated its efficacy in inhibiting a critical kinase pathway associated with tumor proliferation, suggesting its potential as an anti-cancer agent.

In addition to its therapeutic potential, the pharmacokinetic profile of 856886-61-8 has been a subject of rigorous investigation. Advanced in vitro and in vivo models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies reveal favorable bioavailability and minimal off-target effects, further supporting its candidacy for clinical development. However, challenges such as metabolic stability and formulation optimization remain areas of active research.

The synthesis and scalable production of 856886-61-8 have also seen notable advancements. Recent methodologies have improved yield and purity, addressing earlier limitations in large-scale manufacturing. Innovations in green chemistry approaches have further enhanced the sustainability of its production, aligning with the growing emphasis on environmentally friendly pharmaceutical processes.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of 856886-61-8 from bench to bedside. Preclinical trials have shown promising results, paving the way for upcoming Phase I clinical trials to assess its safety and tolerability in humans. Regulatory considerations, including intellectual property and patent filings, are also being actively managed to ensure compliance and commercial viability.

In conclusion, 856886-61-8 represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications, coupled with robust scientific validation, position it as a key player in the next generation of therapeutics. Continued research and development efforts will be critical to unlocking its full potential and addressing remaining challenges in its clinical translation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd